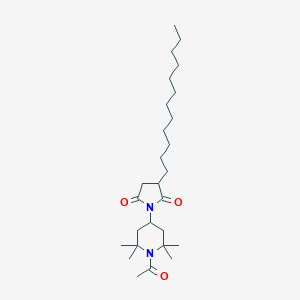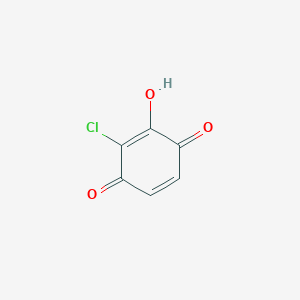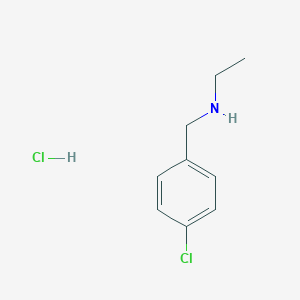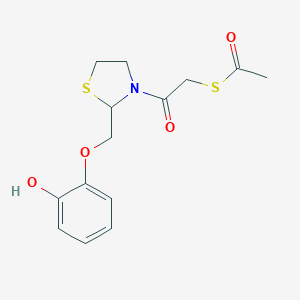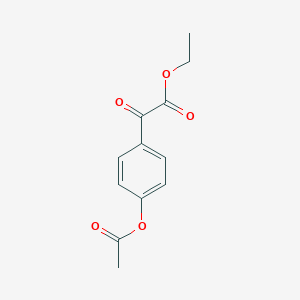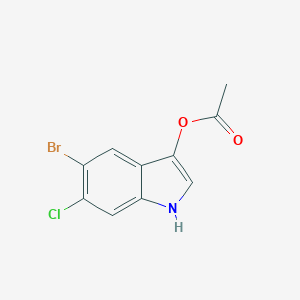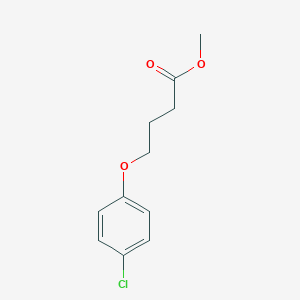
Methyl 4-(p-chlorophenoxy)butyrate
Übersicht
Beschreibung
“Methyl 4-(p-chlorophenoxy)butyrate” is a chemical compound with the molecular formula C11H13ClO3 . It is listed in various chemical databases such as PubChem , ChemSpider , and the NIST Chemistry WebBook .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(p-chlorophenoxy)butyrate” consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The molecular weight of the compound is 228.672 .
Wissenschaftliche Forschungsanwendungen
Application in Agriculture
- Specific Scientific Field : Agriculture, specifically in crop fields .
- Summary of the Application : MPCA-Na is widely used as a herbicide in crop fields. However, its drift during application can be damaging to cotton (Gossypium hirsutum) and other crop plants .
- Methods of Application or Experimental Procedures : The study was carried out from 2019 to 2020 to determine the effects of different concentrations of MPCA-Na on physiological and metabolic activities besides growth and yield of cotton plants at seedling, budding, flowering and boll stages .
- Results or Outcomes : MPCA-Na exposure caused a decrease in the chlorophyll content, and an increase in the soluble protein content, Malondialdehyde (MDA) content and protective enzyme activity. It also caused significant reductions in plant height, boll number and the single boll weight at the seedling and budding stages .
Application in Environmental Science
- Specific Scientific Field : Environmental Science .
- Summary of the Application : The environmental risk of MCPA to the non-target environment is assessed .
- Methods of Application or Experimental Procedures : The impacts of MCPA on Hydrilla verticillata were detected using morpho-anatomical and physiological biomarkers .
- Results or Outcomes : The study was designed to fill the information gap by assessing the environmental risk of MCPA to the non-target environment .
Application in Food Industry
- Specific Scientific Field : Food Science .
- Summary of the Application : Methyl butyrate is used as a food flavoring due to its fruity odor, resembling apples or pineapples .
- Methods of Application or Experimental Procedures : It is added to food products as a flavoring agent .
- Results or Outcomes : The addition of methyl butyrate enhances the flavor of food products, making them more appealing to consumers .
Application in Perfume Industry
- Specific Scientific Field : Perfumery .
- Summary of the Application : Methyl butyrate is used as an additive in perfumes .
- Methods of Application or Experimental Procedures : It is blended with other fragrances to create a desired scent .
- Results or Outcomes : The addition of methyl butyrate contributes to the overall fragrance of a perfume, enhancing its appeal .
Application in Fuel Research
- Specific Scientific Field : Energy Research .
- Summary of the Application : Methyl butyrate has been used in combustion studies as a surrogate fuel for the larger fatty acid methyl esters found in biodiesel .
- Methods of Application or Experimental Procedures : It is used in experimental setups to study combustion characteristics .
- Results or Outcomes : Studies have shown that, due to its short-chain length, methyl butyrate does not reproduce well the negative temperature coefficient (NTC) behaviour and early CO2 formation characteristics of real biodiesel fuels .
Application in Food Industry
- Specific Scientific Field : Food Science .
- Summary of the Application : Methyl butyrate is used as a food flavoring due to its fruity odor, resembling apples or pineapples .
- Methods of Application or Experimental Procedures : It is added to food products as a flavoring agent .
- Results or Outcomes : The addition of methyl butyrate enhances the flavor of food products, making them more appealing to consumers .
Application in Perfume Industry
- Specific Scientific Field : Perfumery .
- Summary of the Application : Methyl butyrate is used as an additive in perfumes .
- Methods of Application or Experimental Procedures : It is blended with other fragrances to create a desired scent .
- Results or Outcomes : The addition of methyl butyrate contributes to the overall fragrance of a perfume, enhancing its appeal .
Application in Fuel Research
- Specific Scientific Field : Energy Research .
- Summary of the Application : Methyl butyrate has been used in combustion studies as a surrogate fuel for the larger fatty acid methyl esters found in biodiesel .
- Methods of Application or Experimental Procedures : It is used in experimental setups to study combustion characteristics .
- Results or Outcomes : Studies have shown that, due to its short-chain length, methyl butyrate does not reproduce well the negative temperature coefficient (NTC) behaviour and early CO2 formation characteristics of real biodiesel fuels .
Safety And Hazards
The safety data sheet for a related compound, Methyl 4-chlorobutyrate, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use only in a well-ventilated area .
Eigenschaften
IUPAC Name |
methyl 4-(4-chlorophenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQYQRFVXNXTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338266 | |
| Record name | Methyl 4-(p-chlorophenoxy)butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(p-chlorophenoxy)butyrate | |
CAS RN |
209052-80-2 | |
| Record name | Methyl 4-(p-chlorophenoxy)butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


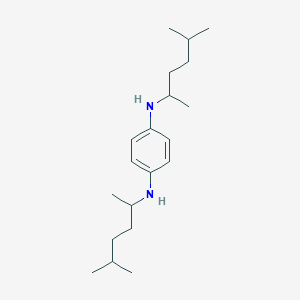


![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)
